N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide
CAS No.:
Cat. No.: VC14962232
Molecular Formula: C18H27ClN2O4S
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27ClN2O4S |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | 2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-cycloheptylacetamide |
| Standard InChI | InChI=1S/C18H27ClN2O4S/c1-3-25-17-11-10-15(12-16(17)19)26(23,24)21(2)13-18(22)20-14-8-6-4-5-7-9-14/h10-12,14H,3-9,13H2,1-2H3,(H,20,22) |
| Standard InChI Key | RHMIUKNNQNSONU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCC2)Cl |
Introduction
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is part of the sulfonamide family, which has been widely studied for its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The compound's structure consists of:
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A 3-chloro-4-ethoxyphenyl group contributing to its aromatic and electronic properties.
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A cycloheptyl moiety providing steric bulk and hydrophobic interactions.
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A methylglycinamide backbone, which enhances its solubility and potential bioactivity.
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A sulfonyl group, key to its interaction with biological targets through hydrogen bonding and electrostatic interactions.
Synthesis
The synthesis of N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide typically involves:
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Sulfonation of an appropriate phenolic precursor to introduce the sulfonyl group.
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Coupling with cycloheptylamine to form the desired amide bond.
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Incorporation of the glycinamide moiety through amidation reactions.
Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, is crucial to achieve high yields and purity.
Mechanism of Action
The compound's mechanism likely involves:
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Protein Binding: The sulfonyl group interacts with target proteins via hydrogen bonds and electrostatic forces.
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Steric Effects: The cycloheptyl group may enhance specificity by fitting into hydrophobic pockets on target enzymes or receptors.
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Electron Distribution: The chloro and ethoxy substituents modulate electronic properties, potentially altering binding affinity.
Comparative Analysis
To understand the uniqueness of N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide, it is compared with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | Cycloheptyl group, phenylsulfonyl | Growth hormone modulation |
| N~2~-(4-chlorophenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide | Chlorophenyl substituent | Receptor interaction variability |
| N-(4-fluorophenyl)-N-methylglycinamide | Fluorinated phenyl | Altered metabolic stability |
Potential Applications
Based on its structural features and similarities to other sulfonamides, potential applications include:
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Therapeutics: Development as a drug candidate for metabolic disorders or cancer therapy.
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Biochemical Research: Use as a probe to study protein-sulfonamide interactions.
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Drug Design: Template for designing derivatives with enhanced activity or specificity.
Limitations and Future Directions
While promising, further research is needed to:
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Elucidate its exact biological targets through molecular docking and in vitro studies.
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Assess pharmacokinetics and toxicity profiles in preclinical models.
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Explore structural modifications to enhance efficacy and reduce side effects.
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